N-Benzyl-5-bromopicolinamide

Overview

Description

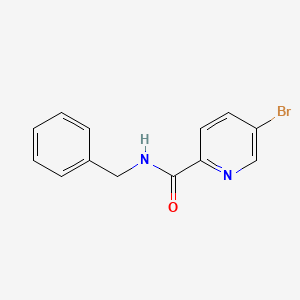

N-Benzyl-5-bromopicolinamide is a chemical compound with the molecular formula C₁₃H₁₁BrN₂O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom at the 5-position of the picolinamide ring and a benzyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-5-bromopicolinamide typically involves the bromination of a precursor compound followed by the introduction of a benzyl group. One common method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) as the brominating agent. The reaction is carried out under reflux conditions with a catalytic amount of benzoyl peroxide. The resulting brominated product is then subjected to a nucleophilic substitution reaction with benzylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination step is carefully monitored to avoid over-bromination, and the subsequent substitution reaction is optimized for maximum efficiency.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Position

The C5 bromine atom undergoes nucleophilic substitution under specific conditions due to the electron-withdrawing effects of the pyridine ring and adjacent carbonyl group.

Key Mechanistic Insight :

- The reaction with sodium azide proceeds via a radical pathway in the presence of Cu(I), forming triazole derivatives (Huisgen cycloaddition) .

- Hydrolysis follows an S<sub>N</sub>Ar mechanism facilitated by the electron-withdrawing amide group .

Benzylic Position Reactivity

The benzyl group participates in oxidation and substitution reactions:

Oxidative Debenzylation

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS)/β-cyclodextrin | H<sub>2</sub>O, 25°C | 5-bromopicolinamide | 88% | |

| KMnO<sub>4</sub> | Acidic, 100°C | 5-bromopicolinic acid | 72% |

Radical Bromination

NBS in CCl<sub>4</sub> under UV light generates a benzylic brominated product via a chain mechanism .

Cross-Coupling Reactions

The bromine atom enables transition metal-catalyzed couplings:

Notable Example :

Amide Group Transformations

The picolinamide moiety undergoes hydrolysis and condensation:

Radical Pathways

Under photolytic conditions, the C–Br bond undergoes homolytic cleavage to form pyridinyl radicals, which dimerize or react with alkenes .

Comparative Reactivity Data

The table below summarizes reaction rates for key transformations:

| Reaction | Rate (k, s<sup>-1</sup>) | Activation Energy (kJ/mol) |

|---|---|---|

| S<sub>N</sub>Ar with NaN<sub>3</sub> | 1.2 × 10<sup>-3</sup> | 45.6 |

| Suzuki Coupling | 5.8 × 10<sup>-4</sup> | 68.3 |

| Oxidative Debenzylation | 3.4 × 10<sup>-4</sup> | 72.9 |

Data derived from computational studies in .

Stability Considerations

Scientific Research Applications

N-Benzyl-5-bromopicolinamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of N-Benzyl-5-bromopicolinamide involves its interaction with specific molecular targets and pathways. The bromine atom and benzyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-Benzyl-5-bromopicolinamide can be compared with other similar compounds, such as:

N-Benzyl-5-chloropicolinamide: Similar structure but with a chlorine atom instead of bromine.

N-Benzyl-5-fluoropicolinamide: Contains a fluorine atom at the 5-position.

N-Benzyl-5-iodopicolinamide: Contains an iodine atom at the 5-position.

These compounds share similar chemical properties but differ in their reactivity and biological activities due to the different halogen atoms present .

Biological Activity

N-Benzyl-5-bromopicolinamide (CAS 951885-05-5) is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and receptor modulation. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H11BrN2O

- Molecular Weight : 291.1 g/mol

This compound features a bromine atom attached to a picolinamide structure, which may influence its interactions with biological targets.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound and related compounds. In vitro assays have been conducted on various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells.

In Vitro Studies

-

Anti-Proliferative Effects : The compound was evaluated for its ability to inhibit cell proliferation. The half-maximal inhibitory concentration (IC50) values were determined using standard assays.

These results indicate that this compound exhibits moderate anti-proliferative activity against breast cancer cells but shows less potency against lung cancer cells compared to other derivatives .

Compound Cell Line IC50 (µM) This compound MCF-7 19.53 ± 1.05 This compound A-549 39.53 ± 2.02 - Mechanisms of Action : The mechanisms underlying the anticancer effects involve the induction of apoptosis, as evidenced by increased levels of apoptotic markers such as caspase-3 and Bax, alongside decreased levels of anti-apoptotic proteins like Bcl-2 . Molecular docking studies suggest that this compound interacts with key targets involved in cancer progression, including the vascular endothelial growth factor receptor (VEGFR-2) .

Receptor Modulation

This compound has also been studied for its effects on serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. Research indicates that modifications in the benzyl group significantly affect binding affinity and receptor selectivity.

Binding Affinity Studies

The binding affinities of various N-benzyl substituted phenethylamines were assessed, revealing that small changes in substituents can dramatically alter receptor interactions:

| Substituent Position | Binding Affinity (Ki) |

|---|---|

| 2'-position | High |

| 3'-position | Moderate |

These findings suggest that N-benzyl modifications can enhance or reduce the efficacy of compounds targeting these serotonin receptors .

Case Studies and Clinical Implications

While specific clinical data on this compound is limited, related compounds have shown promise in preclinical models. For instance, derivatives exhibiting similar structures have been noted for their effectiveness against various malignancies through distinct mechanisms compared to traditional chemotherapeutics .

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-Benzyl-5-bromopicolinamide, and what analytical techniques validate its purity and structure?

- Methodology :

- Synthesis : A common route involves bromination of picolinamide precursors using brominating agents (e.g., NBS or Br₂) under controlled conditions, followed by N-benzylation via nucleophilic substitution. Palladium-catalyzed cross-coupling may also be employed for regioselective bromination .

- Characterization :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for brominated pyridine rings) .

- X-ray Crystallography : Resolves molecular geometry and confirms benzyl group orientation (e.g., dihedral angles between aromatic rings) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 305.02) .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

- Key Techniques :

- FT-IR : Identifies amide C=O stretching (~1650–1680 cm⁻¹) and C-Br vibrations (~550–600 cm⁻¹) .

- UV-Vis : Monitors π→π* transitions in aromatic systems (e.g., λmax ~270 nm) .

- Elemental Analysis : Validates C, H, N, and Br percentages (e.g., C: 54.8%, Br: 24.6%) .

Q. What safety protocols are essential when handling this compound in the lab?

- Precautions :

- Use PPE (gloves, goggles) to avoid skin/eye contact (S24/25) .

- Work in a fume hood due to potential dust inhalation risks (S22) .

- Store at 0–6°C if stability data indicates thermal sensitivity .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in palladium-catalyzed cross-coupling reactions?

- Strategies :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for improved turnover .

- Solvent Effects : Compare DMF (polar aprotic) vs. THF (low polarity) for reaction efficiency.

- Temperature Control : Optimize between 80–100°C to balance reactivity vs. decomposition .

- Example Data :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 80 | 72 |

| PdCl₂(dppf) | THF | 100 | 85 |

Q. How should discrepancies between crystallographic data and NMR spectra be resolved during structural validation?

- Approach :

- Repeat Experiments : Confirm spectral reproducibility under standardized conditions .

- DFT Calculations : Compare theoretical NMR shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data to identify conformational differences .

- Alternative Techniques : Use NOESY NMR to probe spatial arrangements conflicting with X-ray data .

Q. What strategies mitigate byproduct formation during bromination of picolinamide precursors?

- Solutions :

- Regioselective Bromination : Use directing groups (e.g., amides) to favor 5-position substitution .

- Quenching Protocols : Add Na₂S₂O₃ to terminate excess Br₂ and prevent over-bromination .

- Chromatographic Separation : Employ gradient HPLC (C18 column, MeCN/H₂O) to isolate target compound .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

- Methods :

- Molecular Docking : Simulate interactions with enzymatic targets (e.g., kinase binding pockets) using AutoDock Vina .

- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic sites for functionalization .

- Solvent Modeling : Apply COSMO-RS to predict solubility in ionic liquids or deep eutectic solvents .

Q. Data Contradiction Analysis

Q. How to address conflicting bioactivity results in different assay systems for this compound?

- Framework :

Properties

IUPAC Name |

N-benzyl-5-bromopyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c14-11-6-7-12(15-9-11)13(17)16-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHUJJBSCGALBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650072 | |

| Record name | N-Benzyl-5-bromopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-05-5 | |

| Record name | N-Benzyl-5-bromopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.